1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(2-Oxa-5-azabicyclo[221]heptan-5-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that features a bicyclic structure with an oxygen and nitrogen atom, as well as a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, including the formation of the bicyclic core and the attachment of the thiophene ring. Common synthetic routes may include:
Cyclization reactions: to form the bicyclic structure.
Functional group transformations: to introduce the thiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The bicyclic structure and thiophene ring could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(phenyl)ethanone: Similar bicyclic structure but with a phenyl ring instead of a thiophene ring.
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(furan-3-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 1-(2-Oxa-5-azabicyclo[221]heptan-5-yl)-2-(thiophen-3-yl)ethanone may impart unique electronic properties and reactivity compared to similar compounds with different aromatic rings
Properties
IUPAC Name |
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(3-8-1-2-15-7-8)12-5-10-4-9(12)6-14-10/h1-2,7,9-10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXITWJFMIWVCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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